2-{[(4-Hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-1-(morpholin-4-yl)ethanone
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Overview
Description
6,7-DIMETHOXY-2-({[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}METHYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinazolinone core, methoxy groups, and a morpholine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-DIMETHOXY-2-({[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}METHYL)-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with formamide under reflux conditions.
Introduction of Methoxy Groups: The methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Attachment of the Morpholine Moiety: The morpholine moiety can be attached through nucleophilic substitution reactions, where the morpholine acts as a nucleophile.
Final Assembly:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6,7-DIMETHOXY-2-({[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}METHYL)-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with oxidized functional groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with new functional groups attached.
Scientific Research Applications
6,7-DIMETHOXY-2-({[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}METHYL)-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,7-DIMETHOXY-2-({[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}METHYL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.
Receptor Interaction: Modulating receptor activity by acting as an agonist or antagonist.
Pathway Modulation: Affecting cellular pathways involved in processes such as cell proliferation and apoptosis.
Comparison with Similar Compounds
6,7-DIMETHOXY-2-({[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}METHYL)-3,4-DIHYDROQUINAZOLIN-4-ONE can be compared with other similar compounds, such as:
4-Hydroxy-6,7-Dimethoxy-2-Oxo-1,2-Dihydroquinoline-3-Carboxylic Acid: Known for its antihypoxic activity.
4-Hydroxy-2-Quinolones: Valued for their pharmaceutical and biological activities.
Properties
Molecular Formula |
C17H21N3O5S |
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Molecular Weight |
379.4 g/mol |
IUPAC Name |
6,7-dimethoxy-2-[(2-morpholin-4-yl-2-oxoethyl)sulfanylmethyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C17H21N3O5S/c1-23-13-7-11-12(8-14(13)24-2)18-15(19-17(11)22)9-26-10-16(21)20-3-5-25-6-4-20/h7-8H,3-6,9-10H2,1-2H3,(H,18,19,22) |
InChI Key |
MKNCCVZHVFNTEX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)NC(=N2)CSCC(=O)N3CCOCC3)OC |
Origin of Product |
United States |
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